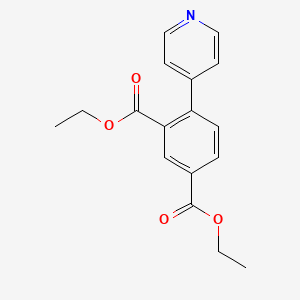
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is an organic compound that belongs to the class of benzenedicarboxylic acid derivatives. This compound is characterized by the presence of a benzene ring substituted with two carboxylic acid ester groups and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester typically involves the esterification of 1,3-benzenedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The pyridine ring is introduced through a subsequent reaction involving the coupling of the esterified product with 4-bromopyridine under basic conditions, typically using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-dicarboxylic acid.
Reduction: 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of polymers and as a plasticizer.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Similar structure but with different ester groups.
1,3-Benzenedicarboxylic acid, dimethyl ester: Similar structure but with methyl ester groups.
1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester: Contains a sulfonic acid group in addition to the ester groups.
Uniqueness
1,3-Benzenedicarboxylic acid,4-(4-pyridinyl)-,1,3-diethyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
diethyl 4-pyridin-4-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17NO4/c1-3-21-16(19)13-5-6-14(12-7-9-18-10-8-12)15(11-13)17(20)22-4-2/h5-11H,3-4H2,1-2H3 |
InChI Key |
ZFQVKFYHPNATCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


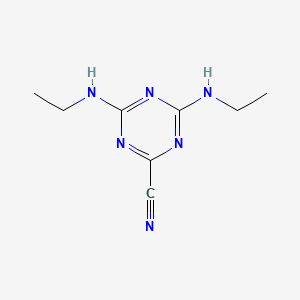
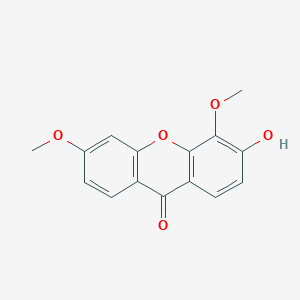
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
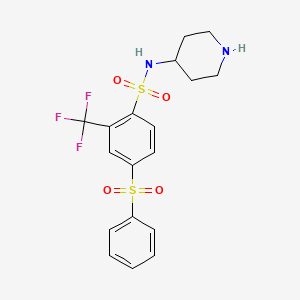


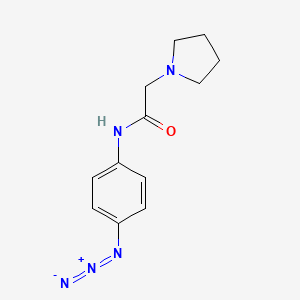

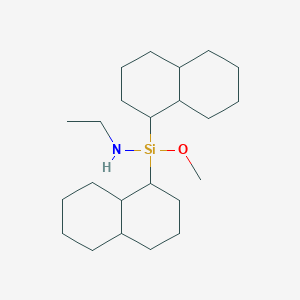
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)

